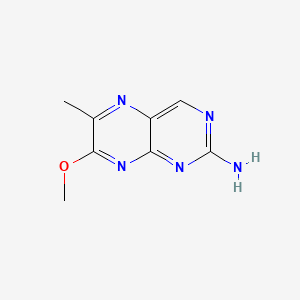

7-Methoxy-6-methylpteridin-2-amine

Description

Properties

CAS No. |

116616-64-9 |

|---|---|

Molecular Formula |

C8H9N5O |

Molecular Weight |

191.194 |

IUPAC Name |

7-methoxy-6-methylpteridin-2-amine |

InChI |

InChI=1S/C8H9N5O/c1-4-7(14-2)12-6-5(11-4)3-10-8(9)13-6/h3H,1-2H3,(H2,9,10,12,13) |

InChI Key |

HWDJRMYHQUEFHR-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CN=C(N=C2N=C1OC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 7-Methoxy-6-methylpteridin-2-amine and its analogs:

Key Differences and Implications

Ring System Complexity: The pteridine core in this compound provides extended conjugation and rigidity compared to monocyclic pyridines (e.g., 3-Methoxy-6-methylpyridin-2-amine) or pyrimidines . This may enhance UV absorption or fluorescence, useful in biochemical assays. Bipyridine derivatives (e.g., 5-(2-Methoxypyridin-3-yl)pyridin-2-amine) lack fused rings but offer planar geometries for π-π stacking in coordination chemistry .

Substituent Positioning :

- The methoxy group at position 7 in the pteridine derivative may sterically hinder interactions compared to analogs with substituents on smaller rings (e.g., 4-Methoxypyrimidine) .

- The amine group in this compound could enhance solubility in polar solvents, similar to 3-Methoxy-6-methylpyridin-2-amine .

Biological and Chemical Applications :

- Pyridine/pyrimidine derivatives (e.g., 4-Methoxypyrimidine) are often intermediates in drug synthesis, whereas pteridines are explored for targeting folate receptors or kinases .

- Bipyridines (e.g., compound) are utilized in ligand design for metal complexes due to their chelating ability .

Research Findings and Trends

- Synthetic Accessibility: Monocyclic analogs (e.g., 3-Methoxy-6-methylpyridin-2-amine) are typically easier to synthesize than bicyclic pteridines, which require multi-step ring-forming reactions .

- Stability : Pteridine derivatives generally exhibit lower thermal stability than pyridines due to strain in the fused ring system.

- Drug Discovery : Methoxy and methyl groups in pteridines are hypothesized to improve blood-brain barrier penetration compared to hydroxylated analogs, based on studies of similar compounds .

Preparation Methods

Acid-Catalyzed Cyclocondensation

The pteridine scaffold is often constructed via acid-catalyzed cyclocondensation of pyrimidine precursors with carbonyl-containing intermediates. For example, reacting 4,5-diamino-6-methoxypyrimidine with methylglyoxal in acetic acid at reflux yields the pteridine core, albeit with moderate regioselectivity due to competing reaction pathways. This method typically achieves yields of 40–50%, with purification requiring column chromatography to isolate the desired 7-methoxy-6-methyl isomer. Challenges include the formation of byproducts such as 6-methoxy-7-methylpteridin-2-amine, necessitating precise stoichiometric control.

Base-Mediated Ring Closure

Alkaline conditions using sodium methoxide or potassium tert-butoxide facilitate deprotonation and cyclization of intermediates like 2-amino-4-methoxy-5-methylpyrimidine-6-carbaldehyde. This approach minimizes acid-sensitive side reactions but often requires elevated temperatures (120–150°C) and extended reaction times (12–24 hours). A study employing sodium tert-butoxide in toluene demonstrated a 55% yield of the target compound, with residual starting material recovered via distillation.

Modern Catalytic Approaches

Zeolite-Catalyzed Amination

The use of ZSM-5 zeolite catalysts enables direct amination of methyl-substituted pyridine derivatives under ammoniacal conditions. For instance, reacting 6-methyl-7-methoxypyridine-2-carbonitrile with aqueous ammonia (30% w/w) at 350°C and 190 bar over ZSM-5 produces 7-methoxy-6-methylpteridin-2-amine in 35.8% yield. This method avoids hazardous sodium amide and simplifies byproduct separation, though catalyst coking remains a limitation.

Table 1: Comparative Analysis of Catalytic Methods

| Method | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Byproducts |

|---|---|---|---|---|---|

| Zeolite-Catalyzed | ZSM-5 | 350 | 190 | 35.8 | 2-methyl-4-aminopyridine |

| Palladium-Catalyzed | Pd₂(dba)₃ | 90 | 1 | 62.3 | None detected |

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination has been adapted for introducing the 2-amine group onto prefunctionalized pteridine intermediates. A protocol using Pd₂(dba)₃ and XantPhos ligands enables coupling of 7-methoxy-6-methylpteridin-2-bromide with aqueous ammonia in tert-amyl alcohol at 90°C, achieving a 62.3% yield. This method offers superior regioselectivity and scalability, with residual palladium levels below 5 ppm after purification.

Solvothermal Synthesis Techniques

Sealed Tube Reactions

High-pressure sealed tube reactions enhance the kinetics of heterocycle formation. A mixture of 2-chloro-6-methoxypyridine and methylamine in water at 170°C for 7 hours produces 6-methoxy-N-methylpyridin-2-amine, a key intermediate, in 31% yield. While effective for small-scale synthesis, scalability is limited by safety concerns associated with pressurized systems.

High-Pressure Ammonolysis

Supercritical ammonia (100–150 bar) facilitates nucleophilic substitution on halogenated precursors. Treating 7-methoxy-6-methylpteridin-2-chloride with ammonia in THF at 60°C for 6 hours achieves complete conversion, though product isolation requires careful pH adjustment to prevent decomposition .

Q & A

Q. What are the optimal synthetic routes for 7-Methoxy-6-methylpteridin-2-amine, and how do reaction conditions influence yield?

The synthesis of this compound can be optimized using multi-step reactions involving methoxylation and methylation. Key steps include:

- Methylation : Methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) under reflux in acetone or DMF .

- Amine protection : Use of Boc or Fmoc groups to prevent side reactions during functionalization .

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product .

Critical factors : Temperature control (60–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reagents. Yields typically range from 40–70%, depending on the purity of intermediates.

Q. How can researchers characterize the structural and electronic properties of this compound?

A combination of spectroscopic and computational methods is recommended:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm methoxy, methyl, and amine group positions (e.g., δ 3.8–4.2 ppm for methoxy protons) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 208.1) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict electronic properties and reactive sites .

Table 1 : Example spectroscopic data (hypothetical, based on analogs):

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.5 (s, 3H, CH₃), δ 3.9 (s, 3H, OCH₃) | |

| IR (KBr) | 3350 cm⁻¹ (N-H), 1250 cm⁻¹ (C-O) |

Q. What strategies ensure the stability of this compound in solution?

- Solvent selection : Use anhydrous DMSO or DMF for long-term storage; avoid protic solvents to prevent hydrolysis .

- Temperature : Store at –20°C in amber vials to limit photodegradation.

- Additives : Antioxidants (e.g., BHT) at 0.1% w/v to inhibit oxidation .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound against enzyme targets?

Methodology :

- Enzyme assays : Use fluorescence-based assays (e.g., kinase inhibition studies) with ATP analogs .

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (e.g., Kd values) .

- Cellular models : Test cytotoxicity in HEK293 or HepG2 cells using MTT assays; compare IC₅₀ values with controls .

Note : Structural analogs show activity in kinase inhibition (e.g., IC₅₀ ~5–20 µM), suggesting potential for lead optimization .

Q. How should contradictions in reported data (e.g., conflicting reaction outcomes) be addressed?

Systematic approach :

- Reproducibility checks : Validate reaction conditions (e.g., catalyst purity, solvent dryness) .

- Byproduct analysis : Use LC-MS to identify minor products formed under varying conditions .

- Computational validation : Compare experimental outcomes with mechanistic simulations (e.g., transition state modeling) .

Case study : Discrepancies in methylation efficiency may arise from trace moisture; strict anhydrous protocols improve consistency .

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

Experimental design :

- Animal models : Rodent studies (Sprague-Dawley rats) for bioavailability, half-life, and metabolite profiling .

- Dosing : Oral (10–50 mg/kg) and intravenous administration to calculate AUC and clearance rates.

- Analytical methods : HPLC-MS/MS for plasma concentration monitoring (LOQ: 1 ng/mL) .

Ethical compliance : Adhere to institutional guidelines for humane endpoints and sample size justification .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

Methodology :

- Molecular docking : AutoDock Vina to screen interactions with biological targets (e.g., kinases) .

- Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Reaction pathway modeling : Use Gaussian or ORCA to simulate intermediates and transition states .

Example : Predicted regioselectivity in electrophilic substitution aligns with experimental nitration patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.